molecular formula C12H11ClFN3O B7568622 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one

3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one

Cat. No. B7568622
M. Wt: 267.68 g/mol
InChI Key: RCSPMUKAVHUTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one, also known as CFMP, is a chemical compound that has gained significant attention in scientific research. CFMP is a pyrazinone derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and materials science. In

Scientific Research Applications

3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has been studied for its potential applications in various fields such as cancer therapy, neuroprotection, and insecticide development. In cancer therapy, 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroprotection, 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has been found to protect neurons from oxidative stress and inflammation, which are common causes of neurodegenerative diseases. In insecticide development, 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has been tested as a potential alternative to traditional insecticides due to its low toxicity and high efficacy against insect pests.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle regulation and gene expression, respectively. 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has also been found to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has been shown to have various biochemical and physiological effects depending on the dose and duration of exposure. In vitro studies have demonstrated that 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one can induce apoptosis, inhibit cell proliferation, and modulate gene expression in cancer cells. In vivo studies have shown that 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one can reduce the size and metastasis of tumors in animal models. 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. However, further studies are needed to determine the long-term effects and safety of 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one in humans.

Advantages and Limitations for Lab Experiments

3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one can be easily synthesized in large quantities and can be stored for long periods without degradation. However, 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one also requires further optimization and characterization for specific applications, which may require additional time and resources.

Future Directions

3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has significant potential for further research and development in various fields. Some future directions include:
1. Optimization of 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one synthesis and characterization for specific applications.
2. Investigation of the mechanism of action of 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one in cancer therapy and neuroprotection.
3. Development of new formulations and delivery systems for 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one to improve its bioavailability and pharmacokinetics.
4. Evaluation of the safety and efficacy of 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one in human clinical trials.
5. Investigation of the potential applications of 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one in agriculture, materials science, and other fields.
In conclusion, 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has been studied for its potential applications in cancer therapy, neuroprotection, and insecticide development. 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, further studies are needed to determine the long-term effects and safety of 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one in humans. Future research directions include optimization of 3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one synthesis and characterization, investigation of its mechanism of action, development of new formulations and delivery systems, and evaluation of its safety and efficacy in human clinical trials.

Synthesis Methods

3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluorobenzaldehyde with methylamine and subsequent cyclization with 2-acetylpyrazine. The purity and yield of the final product can be improved by using different solvents, catalysts, and reaction conditions.

properties

IUPAC Name

3-[(3-chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c1-17-5-4-15-11(12(17)18)16-7-8-2-3-10(14)9(13)6-8/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSPMUKAVHUTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.